molecular formula C5H7F3N2 B13332009 1-(Trifluoromethyl)cyclopropane-1-carboximidamide

1-(Trifluoromethyl)cyclopropane-1-carboximidamide

Cat. No.: B13332009
M. Wt: 152.12 g/mol
InChI Key: JCNUYZCPMBKVEH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropane-1-carboximidamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropane derivatives with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(Trifluoromethyl)cyclopropane-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclobutane-1-carboximidamide
  • 1-(Trifluoromethyl)cyclopropane-1-carboxamide

Comparison: 1-(Trifluoromethyl)cyclopropane-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in various fields .

Properties

Molecular Formula

C5H7F3N2

Molecular Weight

152.12 g/mol

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carboximidamide

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H3,9,10)

InChI Key

JCNUYZCPMBKVEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=N)N)C(F)(F)F

Origin of Product

United States

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